molecular formula C21H33NO2 B1231240 1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine

Cat. No.: B1231240
M. Wt: 331.5 g/mol
InChI Key: XJPDXOUEONEOAM-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-methoxy-4-prop-1-enylphenoxy)butyl]-3,5-dimethylpiperidine is a member of methoxybenzenes.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • The compound and its derivatives are used in the synthesis of various organic molecules. For instance, compounds with similar structures have been utilized in the synthesis of 2-methoxy-4,6-di(prop-1-enyl)phenol from eugenol, showcasing its antioxidant activity. This process involved a series of reactions including CTAB micellar catalytic O-allylation, Claisen rearrangement, and isomerization in alkaline conditions, demonstrating the compound's utility in creating biologically active molecules with potential antioxidant properties (Hernawan, Purwono, & Wahyuningsih, 2012).

Material Science

  • In material science, derivatives of this compound have been explored for their potential in creating new materials. For example, synthesis and reactions involving similar compounds have been investigated for their application in producing materials with unique properties, such as high singlet oxygen quantum yields, making them suitable for applications in photodynamic therapy and as photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Pharmacology and Biochemistry

  • The pharmacological applications of these compounds are diverse. For example, derivatives have shown activity as σ ligands with affinities towards σ1 and EBP sites, indicating potential applications in neuropharmacology and the development of therapeutic agents for various neurological disorders (Berardi et al., 2001).
  • Another study focused on the antifungal effects of certain derivatives, highlighting their potential as antifungal agents, which is crucial for addressing drug-resistant fungal infections (Jafar et al., 2017).

Properties

Molecular Formula

C21H33NO2

Molecular Weight

331.5 g/mol

IUPAC Name

1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine

InChI

InChI=1S/C21H33NO2/c1-5-8-19-9-10-20(21(14-19)23-4)24-12-7-6-11-22-15-17(2)13-18(3)16-22/h5,8-10,14,17-18H,6-7,11-13,15-16H2,1-4H3/b8-5+

InChI Key

XJPDXOUEONEOAM-VMPITWQZSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCN2CC(CC(C2)C)C)OC

SMILES

CC=CC1=CC(=C(C=C1)OCCCCN2CC(CC(C2)C)C)OC

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCN2CC(CC(C2)C)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine
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1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine
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1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine
Reactant of Route 6
1-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-3,5-dimethylpiperidine

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